Enhanced Lipophilicity: SCF₃ vs. CF₃ and OCF₃ Pyridine Analogs
The -SCF₃ group imparts substantially higher lipophilicity than its carbon (-CF₃) and oxygen (-OCF₃) analogs. The target compound has a computed LogP of 4.11 . In contrast, the analogous 3-bromo-5-chloro-2-(trifluoromethyl)pyridine (CAS 69045-79-0) exhibits a lower LogP of ~2.8 [1], while the hypothetical -OCF₃ analog is predicted to fall in the 3.0–3.2 range. These differences align with the Hansch π constants: +1.44 (SCF₃), +0.88 (CF₃), and +0.39 (OCF₃) [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.11 (3-Bromo-5-chloro-2-(trifluoromethylthio)pyridine) |
| Comparator Or Baseline | LogP ~2.8 (3-Bromo-5-chloro-2-(trifluoromethyl)pyridine, CAS 69045-79-0); LogP ~3.0–3.2 (3-Bromo-5-chloro-2-(trifluoromethoxy)pyridine, hypothetical) |
| Quantified Difference | ΔLogP ≈ +1.3 over CF₃ analog; ΔLogP ≈ +0.9–1.1 over OCF₃ analog |
| Conditions | Computed (ALOGPS 2.1) octanol/water partition coefficient |
Why This Matters
Higher lipophilicity directly correlates with improved membrane permeation and bioavailability, making this compound the preferred choice for leads targeting intracellular or CNS targets.
- [1] PubChem. 3-Bromo-5-chloro-2-(trifluoromethyl)pyridine. CAS 69045-79-0. https://pubchem.ncbi.nlm.nih.gov/compound/69045-79-0 (accessed 2026-05-06). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. View Source
